BenchChemオンラインストアへようこそ!

AB-CHMINACA metabolite M1A

Forensic toxicology Urine drug testing Synthetic cannabinoid metabolism

AB-CHMINACA metabolite M1A (CAS 2130879-83-1; synonym 4-hydroxycyclohexylmethyl AB-CHMINACA, M1) is a monohydroxylated phase I urinary metabolite of the indazole-based synthetic cannabinoid receptor agonist (SCRA) AB-CHMINACA. The parent compound, AB-CHMINACA, is a high-affinity agonist at the central CB1 receptor (Ki = 0.78–0.9 nM) and is regulated as a Schedule I substance in the United States.

Molecular Formula C20H28N4O3
Molecular Weight 372.5
Cat. No. B1154808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-CHMINACA metabolite M1A
SynonymsN-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; 
Molecular FormulaC20H28N4O3
Molecular Weight372.5
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O
InChIInChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1
InChIKeyGAXQKKYBSIFRJX-KVULBXGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98% (mixture of diastereomers)A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AB-CHMINACA Metabolite M1A: Analytical Reference Standard Profile and Forensic Utility


AB-CHMINACA metabolite M1A (CAS 2130879-83-1; synonym 4-hydroxycyclohexylmethyl AB-CHMINACA, M1) is a monohydroxylated phase I urinary metabolite of the indazole-based synthetic cannabinoid receptor agonist (SCRA) AB-CHMINACA [1]. The parent compound, AB-CHMINACA, is a high-affinity agonist at the central CB1 receptor (Ki = 0.78–0.9 nM) [2][3] and is regulated as a Schedule I substance in the United States . M1A (C20H28N4O3; MW 372.5) is produced via CYP-mediated hydroxylation at the 4-position of the cyclohexylmethyl moiety and is supplied as a ≥98% pure analytical reference standard intended for forensic and research applications [1][4].

Why AB-CHMINACA Metabolite M1A Cannot Be Substituted by Other AB-CHMINACA Metabolites or In-Class Analogs


AB-CHMINACA metabolites are not interchangeable analytical targets because their detectability is strictly matrix-dependent and pathway-specific. The parent drug is rapidly and extensively metabolized; unchanged AB-CHMINACA is undetectable in both blood and urine, making metabolite-based confirmation mandatory for forensic and clinical toxicology [1]. Critically, M1A (4-hydroxycyclohexylmethyl M1) is the sole predominant urinary metabolite, reliably quantified at 52.8 ng/mL in authentic postmortem urine, whereas M2—the dominant blood and hair metabolite—was not detected in urine at all in the same validated study [1]. Conversely, M1A is rarely found in hair, with the systematic literature documenting its detection in only a single sample across multiple cohorts, while M2 is consistently present [2]. Furthermore, M1A is the hydroxylated cyclohexyl product retaining the intact terminal amide pharmacophore, structurally and chromatographically distinct from the carboxylated M2 metabolite (C20H27N3O3, MW 357.5) and from its regioisomer M1B (3-hydroxycyclohexyl substitution) [3]. Procuring a generic 'AB-CHMINACA metabolite' without specifying M1A risks selecting a reference standard (e.g., M2) that is analytically invisible in the target matrix of urine, the most commonly collected specimen in forensic drug testing programs.

Quantitative Differentiation Evidence: AB-CHMINACA Metabolite M1A Versus Closest Comparators


M1A Is the Most Abundant Urinary Metabolite of AB-CHMINACA: Direct Quantification vs. M3

In the first and only study to date using authenticated reference standards for exact identification and quantification of AB-CHMINACA metabolites in genuine human urine, M1A (reported as M1, 4-hydroxycyclohexylmethyl AB-CHMINACA) was the single most abundant metabolite detected. Its mean concentration of 52.8 ± 3.44 ng/mL exceeded that of the only other detectable urinary metabolite, M3 (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine), which measured 41.3 ± 5.04 ng/mL (n=10 each) [1]. This represents a 27.8% higher mean concentration for M1A relative to M3 in the same specimen. No other metabolites from an eight-standard panel—including the commonly cited M2—were detectable in urine [1].

Forensic toxicology Urine drug testing Synthetic cannabinoid metabolism

Parent Compound AB-CHMINACA Is Undetectable in Urine: Metabolite M1A Is the Only Viable Urinary Confirmation Target

In the same validated autopsy study, unchanged AB-CHMINACA was completely undetectable in both blood and urine specimens despite being readily quantified across eight solid tissues [1]. This establishes that direct detection of the parent synthetic cannabinoid in urine is analytically impossible, and metabolite-based identification is mandatory. Among eight commercially sourced AB-CHMINACA metabolite reference standards screened against the authentic urine specimen, only M1A and M3 produced positive identification [1]. M1A therefore represents one of exactly two validated urinary biomarkers for AB-CHMINACA consumption, and the only one retaining the intact terminal amide structural motif of the parent drug [1].

Forensic toxicology Metabolite biomarker Urine drug screening

Matrix-Specific Metabolite Partitioning: M1A Dominates Urine While M2 Dominates Blood and Hair

Cross-matrix comparison reveals a stark metabolite partitioning pattern: M1A is the predominant urinary species (52.8 ng/mL) while being virtually absent from hair [1][2]. Conversely, M2 is the dominant blood metabolite (56.73 ± 4.16 ng/mL, with a blood M2/parent ratio of 7.45, indicating extremely rapid amide hydrolysis) [3] and the most consistently detected metabolite in hair (0.5–35.1 pg/mg, detected in virtually all AB-CHMINACA-positive hair samples) [2]. The systematic review by Gomila et al. (2022) explicitly documents that M1A and M4 were each detected in only a single hair sample across multiple published cohorts, whereas M2 was recovered routinely [2]. This matrix-dependent partitioning has direct procurement consequences: a laboratory optimizing urine-based workflows must prioritize M1A; a laboratory focused on hair or blood analysis must prioritize M2.

Matrix-specific biomarker Hair analysis Blood toxicology Urine toxicology

Structural Specificity: M1A (4-Hydroxycyclohexyl) vs. Regioisomer M1B (3-Hydroxycyclohexyl) and Carboxylated M2

M1A bears hydroxylation at the 4-position of the cyclohexylmethyl moiety (IUPAC: N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide), distinguishing it from its positional isomer M1B, which is hydroxylated at the 3-position [1][2]. These regioisomers share identical molecular formula (C20H28N4O3) and monoisotopic mass (372.2161 Da), yet exhibit different chromatographic retention times on reversed-phase LC and distinct MS/MS product-ion spectra due to the altered spatial orientation of the hydroxyl group relative to the indazole core [1][2]. Commercially, M1A is supplied at ≥98% purity as a mixture of diastereomers (the hydroxylated cyclohexyl ring introduces an additional chiral center), while M1B is also supplied at ≥98% purity [2]. M1A is further differentiated from M2 (C20H27N3O3; MW 357.5) by the presence of the intact terminal amide (–CONH2) versus the carboxylic acid (–COOH) terminus in M2, a difference of 15 Da that produces fundamentally distinct MRM transitions in triple-quadrupole MS methods .

Regioisomer differentiation Chromatographic resolution Mass spectrometry Reference standard specificity

Non-Conjugated Form Simplifies Analytical Workflow: M1A Does Not Require Enzymatic Hydrolysis Prior to LC-MS/MS

In the Wurita et al. (2016) study, urine aliquots were analyzed by LC-MS/MS both before and after β-glucuronidase hydrolysis. The concentrations of M1A (and M3) were not increased following enzymatic hydrolysis, demonstrating that M1A is excreted exclusively in the unconjugated (free) form and does not form significant glucuronide or sulfate conjugates [1]. This contrasts with many phase II drug metabolites—including numerous synthetic cannabinoid hydroxylated species—that require a deconjugation step (typically 1–2 hours incubation at 37–55°C with β-glucuronidase/arylsulfatase) prior to extraction and analysis. The absence of conjugation was independently corroborated for the structurally analogous MAB-CHMINACA M1 metabolite by Hasegawa et al. (2018), who also observed no concentration increase after hydrolysis [2].

Sample preparation Glucuronide hydrolysis LC-MS/MS method efficiency Analytical workflow optimization

In Vitro–In Vivo Concordance Validates M1A as a Reliable and Reproducible Urinary Biomarker Across Independent Studies

The M1 metabolite (M1A) is not an artifact of a single case or laboratory. Li et al. (2022) independently confirmed that the carboxamide hydrolysis metabolite M1 (equivalent to M1A) was among only three metabolites detected in both human liver microsome (HLM) incubations and authentic urine from an AB-CHMINACA user, using UPLC-HRMS [1]. The Chinese forensic study generated 10 metabolites in the HLM model, of which only M1, M4, and M10 were corroborated in vivo [1]. This independent replication—using a different analytical platform (UPLC-HRMS vs. LC-MS/MS), different sample preparation (protein precipitation vs. QuEChERS), and a different abuser population (Chinese vs. Japanese)—strengthens confidence that M1A is not a sporadic or instrument-dependent finding. In contrast, many of the 26 in vitro metabolites reported by the earlier 2015 metabolism prediction study have not been confirmed in authentic human specimens [1].

In vitro-in vivo correlation Metabolism prediction Method validation Biomarker reliability

Procurement-Relevant Application Scenarios for AB-CHMINACA Metabolite M1A Reference Standard


Forensic Urine Drug Testing Method Development and Validation (LC-MS/MS or GC-MS)

M1A is the essential primary calibrator for any quantitative or qualitative urine-based confirmatory method targeting AB-CHMINACA consumption. As the only urinary metabolite demonstrated to be (a) present at quantifiable concentrations in 100% of documented in vivo cases studied, (b) the single most abundant urinary species, and (c) confirmed across independent laboratories and analytical platforms, M1A should serve as the quantitative target analyte [1][2]. Method validation following SWGTOX or ANSI/ASB guidelines should include M1A as the primary analyte with M3 as a secondary qualifier. The non-conjugated nature of M1A permits a simplified direct-extraction workflow without enzymatic hydrolysis, reducing per-sample preparation time and eliminating a source of inter-batch variability [1].

Clinical Toxicology and Postmortem Urine Confirmation Panels

In clinical intoxication cases or postmortem investigations where AB-CHMINACA is suspected, the parent compound is consistently absent from urine [1]. A urine confirmation panel that lacks the M1A reference standard cannot definitively establish AB-CHMINACA exposure through urine analysis. Procurement of M1A alongside the parent drug and M2 (for blood confirmation) constitutes a complete confirmatory kit for any forensic toxicology laboratory operating under ISO/IEC 17025. Given that AB-CHMINACA has been identified in sixteen toxicology cases at the CFSRE and was detected in 18.6% of positive synthetic cannabinoid blood screens in a large surveillance study, the population-level need for M1A reference material is non-trivial [3].

Metabolism Research and In Vitro–In Vivo Extrapolation Studies

M1A is the bridge metabolite linking in vitro metabolism models (human liver microsomes, hepatocytes) to in vivo excretion profiles. Li et al. (2022) explicitly used M1A concordance between HLM incubations and authentic urine to validate the predictive utility of their in vitro model [2]. Researchers studying SCRA metabolic pathways—particularly the CYP isoform(s) responsible for cyclohexyl hydroxylation (suspected CYP3A4)—require the authenticated M1A reference standard for product identification and kinetic quantification [1]. The availability of M1A at ≥98% purity as a crystalline solid from multiple commercial sources (Bertin/Cayman, GLPBIO, TRC) ensures that inter-laboratory metabolic studies can be conducted with a common, well-characterized reference material [4].

Multi-Analyte Synthetic Cannabinoid Urine Screening Panel Assembly

Modern high-resolution mass spectrometry screening methods increasingly deploy non-targeted acquisition coupled with retrospective data analysis against large spectral libraries [3]. M1A must be included in the reference standard panel used to build these libraries for AB-CHMINACA coverage. The Chinese forensic science standard GA/T 1929-2021 and the more recent SF/T 0167-2024 (covering 239 synthetic cannabinoids and metabolites in blood and urine by LC-HRMS) exemplify the regulatory trend toward comprehensive, library-driven screening that depends on the prior procurement of individual authenticated metabolite standards including M1A [5]. Laboratories developing or refreshing their synthetic cannabinoid screening libraries should procure M1A in conjunction with M2, M4, and the deuterated internal standard AB-CHMINACA-d4 for robust quantification.

Quote Request

Request a Quote for AB-CHMINACA metabolite M1A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.